molecular formula C11H8F3NO2 B13141664 Ethyl 4-cyano-2-(trifluoromethyl)benzoate

Ethyl 4-cyano-2-(trifluoromethyl)benzoate

Katalognummer: B13141664
Molekulargewicht: 243.18 g/mol
InChI-Schlüssel: SEHWNQGNWLOASJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-cyano-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H8F3NO2 It is a derivative of benzoic acid and contains a cyano group and a trifluoromethyl group, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are typically used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Amines: Resulting from reduction reactions.

    Carboxylic Acids: Produced through hydrolysis of the ester group.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-cyano-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-cyano-2-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-cyano-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano group, which affects its reactivity and applications.

    Ethyl 2-cyano-4-(trifluoromethyl)benzoate: Similar structure but with different positioning of the cyano group, leading to variations in chemical behavior.

    Ethyl 4-cyano-3-(trifluoromethyl)benzoate: Another positional isomer with distinct properties.

The presence of both the cyano and trifluoromethyl groups in this compound makes it unique, providing a combination of electronic effects that can be exploited in various chemical and biological applications.

Eigenschaften

Molekularformel

C11H8F3NO2

Molekulargewicht

243.18 g/mol

IUPAC-Name

ethyl 4-cyano-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H8F3NO2/c1-2-17-10(16)8-4-3-7(6-15)5-9(8)11(12,13)14/h3-5H,2H2,1H3

InChI-Schlüssel

SEHWNQGNWLOASJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.